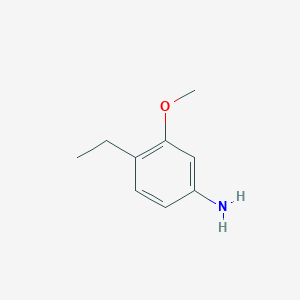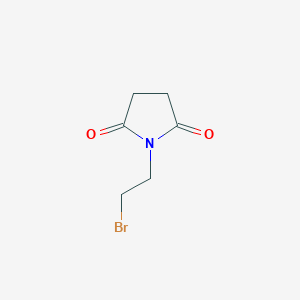
4-Ethyl-3-methoxyaniline
Overview
Description
4-Ethyl-3-methoxyaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Versatile Molecular Applications : 5-Ethylsulfonyl-2-methoxyaniline, a closely related compound, is used in synthesizing various biologically active compounds targeting kinases and VEGFR2 inhibitors. It also plays a role in producing antimalarials, muscarinic M1 agonists, and topoisomerase inhibitors (Johnson et al., 2022).
Antibacterial Applications : Derivatives of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally similar, have been explored for their capacity to inhibit bacterial DNA polymerase IIIC, showing potent antibacterial activity against Gram-positive bacteria (Zhi et al., 2005).
Environmental and Chemical Applications
Wastewater Treatment : Methoxyanilines, including 4-Methoxyaniline, are used in the Fenton-like oxidation process for treating wastewater containing toxic chemicals. This process is crucial for mitigating the hazardous effects on aquatic life and public health (Chaturvedi & Katoch, 2020).
Sunscreen Agent : Ethyl 4-hydroxy-3-methoxycinnamate, a compound with a similar molecular structure, is used as a sunscreening agent. Its efficiency is attributed to its ability to undergo efficient non-radiative decay, mediated by trans-cis isomerization (Horbury et al., 2017).
Advanced Materials and Nanotechnology
Nonlinear Optical Materials : Heteroepitaxial growth studies of compounds like 4′-nitrobenzyliden-3-acetamino-4-methoxyaniline have been conducted to improve the quality of nonlinear optical materials used in various applications (Yamashiki & Tsuda, 2000).
Electronic Properties : Polyaniline and its derivatives, synthesized from monomers like 2-methoxyaniline, are investigated for their electrorheological application, which is crucial in the field of electronics and materials science (Kim et al., 2001).
Safety and Hazards
The safety data sheet for p-Anisidine, a similar compound, suggests that it may cause cancer and damage to organs through prolonged or repeated exposure . It is fatal if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .
Mechanism of Action
Target of Action
4-Ethyl-3-methoxyaniline, also known as 4-ethylanisole-3-amine, is an organic molecule that belongs to the class of aniline derivatives
Mode of Action
For instance, they can act as inhibitors or activators of enzymes, or they can bind to receptors and modulate their activity . The specific interactions of this compound with its targets would depend on its chemical structure and the nature of the target molecules.
Biochemical Pathways
For example, they can affect the activity of enzymes involved in metabolic pathways, thereby influencing the synthesis or degradation of various biomolecules .
Pharmacokinetics
Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of Action
For example, they can modulate the activity of enzymes or receptors, thereby influencing cellular signaling pathways and physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and its interactions with its targets . Moreover, the compound’s action can also be influenced by the specific biological environment in which it is present, such as the type of cells or tissues and their physiological state.
Biochemical Analysis
Cellular Effects
4-Ethyl-3-methoxyaniline has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound has been found to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For instance, it has been shown to bind to the active site of cytochrome P450 enzymes, leading to the inhibition of their catalytic activity . This inhibition can result in the accumulation of substrates that are normally metabolized by these enzymes, potentially leading to toxic effects. Furthermore, this compound can interact with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes . These interactions at the molecular level contribute to the overall effects of this compound on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental studies.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At low doses, this compound may exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of normal cellular processes. The threshold for these toxic effects can vary depending on factors such as the species and age of the animal, as well as the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with other biomolecules . These interactions can result in the modification of metabolic fluxes and changes in the levels of specific metabolites. Additionally, this compound can influence the activity of enzymes involved in the methylerythritol 4-phosphate (MEP) pathway, which is important for the biosynthesis of terpenoids . By modulating the activity of these enzymes, this compound can impact the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound to these compartments can influence its activity and function. For instance, its presence in the nucleus can affect gene expression by interacting with transcription factors, while its localization to the mitochondria can impact cellular metabolism by modulating the activity of mitochondrial enzymes.
Properties
IUPAC Name |
4-ethyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEIXLLVGYMBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552504 | |
| Record name | 4-Ethyl-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947691-59-0 | |
| Record name | 4-Ethyl-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-3-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)


